6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one
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Overview
Description
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one can be achieved through several methods. One common approach involves the reaction of 2-tert-butylsulfanyl-3-phenyl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. The pathways involved often include redox reactions and the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylsulfanyl)-5-phenyl-2H-thiopyran-2-one
- 6-(Methylsulfanyl)-5-phenyl-2H-pyran-2-one
- 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-4-one
Uniqueness
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one is unique due to the presence of both a methylsulfanyl group and a phenyl group attached to the thiopyran ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards oxidation and substitution reactions, making it a valuable compound for various applications .
Properties
CAS No. |
61149-37-9 |
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Molecular Formula |
C12H10OS2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
6-methylsulfanyl-5-phenylthiopyran-2-one |
InChI |
InChI=1S/C12H10OS2/c1-14-12-10(7-8-11(13)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
MILHLBSHEHNMDF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=O)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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